molecular formula C10H24N2O2Si B8137005 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

Cat. No.: B8137005
M. Wt: 232.39 g/mol
InChI Key: HFVGQHNKXOLXRS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine reflects its structural components: a piperazine ring substituted at one nitrogen atom by a 3-(dimethoxymethylsilyl)propyl chain. Breaking down the nomenclature:

  • Piperazine : A six-membered ring with two nitrogen atoms at opposite positions.
  • 3-(Dimethoxymethylsilyl)propyl : A three-carbon chain (propyl) attached to a silyl group where one methyl and two methoxy groups are bonded to silicon.

The molecular formula C₁₀H₂₄N₂O₂Si corresponds to a molecular weight of 232.395 g/mol. The elemental composition is 51.69% carbon, 10.41% hydrogen, 12.06% nitrogen, 13.77% oxygen, and 12.07% silicon. This composition aligns with its hybrid organic-inorganic character, combining a hydrocarbon backbone with a silicon-based functional group.

Table 1: Molecular identity of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine

Property Value
CAS Number 128996-12-3
Molecular Formula C₁₀H₂₄N₂O₂Si
Average Mass 232.395 g/mol
Monoisotopic Mass 232.1607 g/mol
Density 0.9 ± 0.0 g/cm³
Boiling Point 279.6 ± 0.0 °C at 760 mmHg

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

While X-ray crystallographic data for this specific compound is not publicly available, analogous silylated piperazines exhibit monoclinic crystal systems with space group P2₁/c. The silicon center typically adopts a tetrahedral geometry, with bond angles near 109.5°. The propyl chain adopts a staggered conformation to minimize steric hindrance between the silyl group and the piperazine ring.

NMR Spectral Analysis Patterns

The compound’s structure is corroborated by characteristic NMR signals:

  • ¹H NMR :
    • Piperazine protons: Two sets of multiplets at δ 2.5–3.0 ppm (N–CH₂–CH₂–N).
    • Propyl chain: A triplet at δ 0.6–0.8 ppm (Si–CH₂–), a multiplet at δ 1.4–1.6 ppm (CH₂–CH₂–CH₂), and a triplet at δ 2.2–2.4 ppm (N–CH₂–).
    • Methoxy groups: Singlets at δ 3.4–3.6 ppm (Si–O–CH₃).
  • ¹³C NMR :
    • Piperazine carbons: Peaks at δ 45–50 ppm (N–CH₂–).
    • Silyl carbons: δ 17–19 ppm (Si–CH₃), δ 50–52 ppm (Si–O–CH₃).
  • ²⁹Si NMR : A singlet near δ 10–15 ppm, consistent with a dimethylmethoxysilyl group.

Table 2: Predicted NMR chemical shifts

Nucleus Group δ (ppm)
¹H Piperazine N–CH₂– 2.5–3.0
¹H Si–O–CH₃ 3.4–3.6
¹³C Si–CH₃ 17–19
²⁹Si Si(Me)(OMe)₂ 10–15

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • The highest occupied molecular orbital (HOMO) is localized on the piperazine nitrogen lone pairs (−6.8 eV).
  • The lowest unoccupied molecular orbital (LUMO) resides on the silicon atom and adjacent methoxy groups (−1.2 eV).
  • Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the silicon atom’s vacant d-orbitals and the lone pairs of methoxy oxygen atoms, stabilizing the molecule by ~15 kcal/mol.

The Mulliken charge distribution indicates a positive charge on silicon (+1.2) and negative charges on oxygen (−0.6) and nitrogen (−0.4), highlighting the polar nature of the Si–O and N–Si bonds.

Comparative Analysis with Related Piperazine Derivatives

Table 3: Comparison with analogous piperazine compounds

Compound Boiling Point (°C) LogP Key Functional Group
1-Methylpiperazine 138 −0.07 –CH₃
1-(3-Aminopropyl)piperazine 245 −0.52 –NH₂
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine 279.6 −0.32 –Si(Me)(OMe)₂

The silyl group increases hydrophobicity (LogP = −0.32) compared to amino-substituted derivatives (LogP = −0.52) while retaining moderate water solubility due to the methoxy groups. The silicon center enhances thermal stability, evidenced by the elevated boiling point (279.6°C).

Properties

IUPAC Name

dimethoxymethyl(3-piperazin-1-ylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVGQHNKXOLXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine typically involves the reaction of piperazine with chloropropylmethyldimethoxysilane. The process can be summarized in the following steps:

Industrial production methods for this compound are similar but often involve larger-scale equipment and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The dimethoxymethylsilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the piperazine ring can interact with various functional groups through hydrogen bonding and van der Waals forces . This dual functionality allows the compound to act as an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Substituents Synthesis Key Applications/Activities Reference
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine Dimethoxymethylsilyl-propyl Likely nucleophilic substitution of piperazine with silylated propyl halide. Hypothetical: Potential use in silicone-based polymers or as a ligand in organosilicon chemistry. N/A
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine 2-Methoxyphenyl, chloropropyl Nucleophilic substitution of 1,3-dichloropropane with arylpiperazine. Intermediate for serotonin receptor ligands (e.g., 5-HT1A antagonists).
1-(3-(Benzyloxy)propyl)piperazine Benzyloxy-propyl Alkylation of piperazine with benzyloxypropyl bromide. Intermediate for antimicrobial agents (e.g., pyrimidine derivatives).
1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine derivatives Nitro-triazole-propyl Condensation of nitro-triazole precursors with piperazine. Antichagasic agents with activity against Trypanosoma cruzi.
1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine (BP-554) 3,4-Methylenedioxyphenoxy-propyl, phenyl Multi-step alkylation and condensation. 5-HT1A receptor agonist with antidepressant potential.
1-(3-(4-Fluorophenyl)propyl)-4-(3,4-dimethoxyphenethyl)piperazine ([11C]SA5845) 4-Fluorophenylpropyl, dimethoxyphenethyl Radiolabeling via [11C]methylation. σ receptor agonist for PET imaging in neurological disorders.
1-(4-Chlorophenyl)-1-propylpiperazine 4-Chlorophenyl, propyl Alkylation of piperazine with chlorophenylpropyl bromide. Antimicrobial agent with strong activity against S. aureus.

Key Structural and Functional Differences

Substituent Effects

  • Silyl vs. Aryl Groups : The dimethoxymethylsilyl group in the target compound introduces silicon-oxygen bonds, which may enhance thermal stability and hydrophobicity compared to purely carbon-based substituents (e.g., benzyloxy or phenyl groups) .
  • Electron-Withdrawing vs. Donor Groups: Nitro-triazole (electron-withdrawing) and methoxyphenyl (electron-donating) substituents in analogs modulate receptor binding affinities, as seen in 5-HT1A and σ receptor ligands .

Biological Activity

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H19_{19}N1_{1}O3_{3}Si

Molecular Weight: 229.35 g/mol

The compound features a piperazine ring substituted with a dimethoxymethylsilyl group, which enhances its solubility and bioavailability. The presence of the silicon atom is significant as it can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

1-[3-(Dimethoxymethylsilyl)propyl]-piperazine exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction: The compound has been studied for its potential to act as a ligand for various receptors, including histamine receptors. Its structural similarity to known piperazine derivatives suggests possible antagonistic activity against histamine H3 receptors, which are implicated in neurological functions and disorders .
  • Enzyme Modulation: Preliminary studies indicate that this compound may modulate the activity of certain enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

Biological Activity Data

Activity Type Mechanism Reference
Histamine H3 AntagonismBinds to H3 receptors, inhibiting their activity
Neurotransmitter ModulationAffects enzyme activity related to neurotransmitters
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Case Study 1: Histamine Receptor Antagonism

A study conducted on various piperazine derivatives found that modifications similar to those in 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine led to enhanced binding affinity for histamine H3 receptors. This suggests that the compound could potentially serve as a therapeutic agent in treating conditions like narcolepsy and obesity, where H3 receptor modulation is beneficial .

Case Study 2: Cancer Cell Lines

Research evaluating the cytotoxic effects of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine on different cancer cell lines demonstrated significant growth inhibition. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent findings emphasize the importance of silicon-containing compounds in medicinal chemistry. The unique properties imparted by silicon can enhance drug delivery systems and bioactivity. Studies have shown that compounds with such modifications often exhibit improved pharmacokinetic profiles compared to their non-silicon counterparts .

Q & A

Q. Table 1: Key Reaction Conditions for Piperazine Derivatives

StepReagents/ConditionsReference
Nucleophilic Substitution3-(Dimethoxymethylsilyl)propyl bromide, DCM, Et₃N, 24h reflux
Click ChemistryCuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2), RT, 2h

Q. Table 2: Stability Assessment Parameters

ParameterMethodCritical Observations
Hydrolytic StabilityHPLC after 48h in pH 7.4 bufferDegradation >20% indicates poor stability
Oxidative ResistanceTGA (10°C/min, N₂ atmosphere)Onset decomposition >200°C preferred

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